molecular formula C12H13NO3 B13462935 rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13462935
M. Wt: 219.24 g/mol
InChI Key: HUWPRVHMOUCTIP-UMNHJUIQSA-N
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Description

rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[2.1.1]hexane core, which is a saturated, rigid framework that can impart stability and specific reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of organic reactions. One common approach is the [2 + 2] cycloaddition reaction, which forms the bicyclo[2.1.1]hexane core. This reaction can be facilitated by photochemical methods, where light energy is used to drive the formation of the bicyclic structure . The resulting intermediate can then be further functionalized to introduce the 5-methylpyridin-3-yl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of products, depending on the nature of the substituents introduced.

Scientific Research Applications

rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used as a probe to study biochemical pathways and interactions. Its rigid structure may help in stabilizing certain conformations of biomolecules.

    Medicine: The compound’s potential bioactivity makes it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s rigid structure allows it to fit into specific binding sites, potentially modulating the activity of its targets. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[211]hexane-5-carboxylic acid is unique due to its specific substituents and the presence of the oxabicyclo[211]hexane core

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(1S,4R,5R)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-7-2-8(5-13-4-7)12-3-9(16-6-12)10(12)11(14)15/h2,4-5,9-10H,3,6H2,1H3,(H,14,15)/t9-,10+,12-/m0/s1

InChI Key

HUWPRVHMOUCTIP-UMNHJUIQSA-N

Isomeric SMILES

CC1=CC(=CN=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3

Canonical SMILES

CC1=CC(=CN=C1)C23CC(C2C(=O)O)OC3

Origin of Product

United States

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